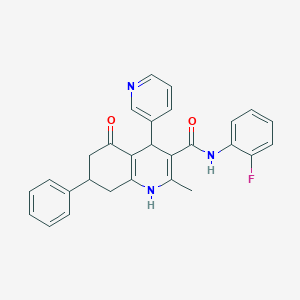
4-(2,4-dichlorophenyl)-N-(2,4-difluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,4-dichlorophenyl)-N-(2,4-difluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as TAK-659 and belongs to the class of small molecule inhibitors. TAK-659 is known to inhibit the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in the regulation of immune responses.
作用機序
TAK-659 exerts its therapeutic effects by selectively inhibiting 4-(2,4-dichlorophenyl)-N-(2,4-difluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide, an enzyme that plays a critical role in the activation of B-cells and subsequent immune responses. By inhibiting 4-(2,4-dichlorophenyl)-N-(2,4-difluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide, TAK-659 can block the activation of downstream signaling pathways that are involved in the proliferation and survival of B-cells. This leads to a reduction in the number of B-cells and a decrease in the production of inflammatory cytokines.
Biochemical and Physiological Effects:
TAK-659 has been shown to have potent inhibitory effects on 4-(2,4-dichlorophenyl)-N-(2,4-difluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide activity in vitro and in vivo. It has been demonstrated to reduce the levels of circulating B-cells and inhibit the production of several inflammatory cytokines. TAK-659 has also been shown to have a favorable safety profile in preclinical studies, with no significant adverse effects observed.
実験室実験の利点と制限
One of the main advantages of using TAK-659 in lab experiments is its high selectivity for 4-(2,4-dichlorophenyl)-N-(2,4-difluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide, which allows for specific targeting of B-cell signaling pathways. TAK-659 has also been shown to have good pharmacokinetic properties, with a long half-life and good oral bioavailability. However, one of the limitations of using TAK-659 in lab experiments is its relatively high cost compared to other 4-(2,4-dichlorophenyl)-N-(2,4-difluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibitors.
将来の方向性
There are several potential future directions for the use of TAK-659 in scientific research. One area of interest is the development of combination therapies that include TAK-659 and other targeted therapies for the treatment of B-cell malignancies. Another potential future direction is the exploration of TAK-659 in the treatment of other autoimmune diseases, such as multiple sclerosis and type 1 diabetes. Additionally, further studies are needed to evaluate the safety and efficacy of TAK-659 in clinical trials.
In conclusion, TAK-659 is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. Its selective inhibition of 4-(2,4-dichlorophenyl)-N-(2,4-difluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide makes it an attractive candidate for the treatment of autoimmune diseases and B-cell malignancies. However, further studies are needed to fully evaluate its safety and efficacy in clinical trials.
合成法
The synthesis of TAK-659 involves a multi-step process that includes the use of various reagents and solvents. The initial step involves the reaction of 2,4-dichlorobenzonitrile with 2,4-difluoroaniline in the presence of a base to form an intermediate product. This intermediate is then subjected to further reactions with other reagents to ultimately form TAK-659. The synthesis of TAK-659 has been reported in several scientific publications and is considered to be a reliable and reproducible process.
科学的研究の応用
TAK-659 has been extensively studied in preclinical models for its therapeutic potential in various diseases. It has been shown to have promising activity in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus. TAK-659 has also demonstrated potential in the treatment of B-cell malignancies, such as chronic lymphocytic leukemia and mantle cell lymphoma.
特性
製品名 |
4-(2,4-dichlorophenyl)-N-(2,4-difluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide |
|---|---|
分子式 |
C25H22Cl2F2N2O2 |
分子量 |
491.4 g/mol |
IUPAC名 |
4-(2,4-dichlorophenyl)-N-(2,4-difluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxamide |
InChI |
InChI=1S/C25H22Cl2F2N2O2/c1-12-21(24(33)31-18-7-5-14(28)9-17(18)29)22(15-6-4-13(26)8-16(15)27)23-19(30-12)10-25(2,3)11-20(23)32/h4-9,22,30H,10-11H2,1-3H3,(H,31,33) |
InChIキー |
PUDHDSNHHGNAGN-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=C(C=C(C=C3)Cl)Cl)C(=O)NC4=C(C=C(C=C4)F)F |
正規SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=C(C=C(C=C3)Cl)Cl)C(=O)NC4=C(C=C(C=C4)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-({2-oxo-2-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethyl}sulfanyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B303793.png)

![2-methyl-5-oxo-7-phenyl-4-(3-pyridinyl)-N-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B303795.png)


![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B303804.png)
![4-[4-(dimethylamino)phenyl]-N-(3-fluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B303807.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-[4-(dimethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B303808.png)
![N-(2,4-difluorophenyl)-4-[4-(dimethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B303809.png)
![4-[4-(dimethylamino)phenyl]-N-(3-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B303810.png)
![N-(2,4-difluorophenyl)-4-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B303811.png)
![4-(4-bromophenyl)-2-methyl-5-oxo-7-phenyl-N-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B303812.png)

![4-(4-bromophenyl)-2-methyl-5-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B303816.png)